molecular formula C18H23N3O3 B2725001 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine CAS No. 2380167-85-9

2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine

Cat. No.: B2725001
CAS No.: 2380167-85-9
M. Wt: 329.4
InChI Key: UBSFLTDNRNNOLB-UHFFFAOYSA-N
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Description

2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a furan ring, a pyrimidine ring, and a piperidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine typically involves multiple steps, including the formation of the furan, pyrimidine, and piperidine rings, followed by their coupling. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds. Specific reaction conditions such as temperature, pressure, and time are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dimethylfuran-3-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
  • (2,5-Dimethylfuran-3-yl)-[4-(5-propylpyrimidin-2-yl)oxypiperidin-1-yl]methanone

Uniqueness

Compared to similar compounds, 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine may exhibit unique properties due to the specific arrangement of its functional groups

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-4-14-10-19-18(20-11-14)24-15-5-7-21(8-6-15)17(22)16-9-12(2)23-13(16)3/h9-11,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSFLTDNRNNOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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